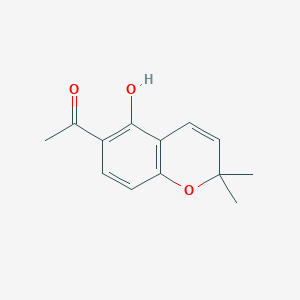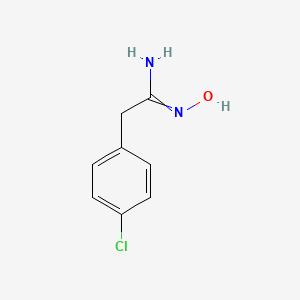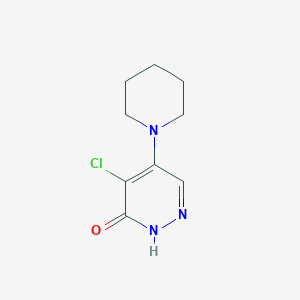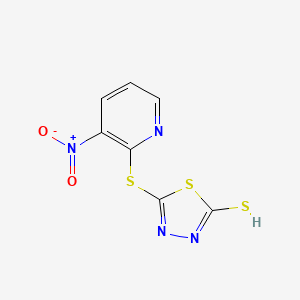
1,1-环己二乙酸
描述
1,1-Cyclohexanediacetic acid is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Cyclohexanediacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Cyclohexanediacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光物理化学中的荧光:由1,1'-环己二乙酸构建的Cd(II)配合物在固态中表现出强烈的荧光发射,表明在光物理化学中具有潜在应用 (何, 王, 毕, & 曹, 2006).
抗肿瘤活性中的细胞毒作用:由1,1-环己二乙酸合成的环己基1,3-丙二胺-N,N'-二乙酸酯分子的衍生物表现出有效的抗肿瘤活性,特别是对人神经胶质瘤细胞,通过活性氧(ROS)介导的细胞毒作用 (Savić 等,2014).
铁电性质:环己烷-1,1'-二乙酸表现出铁电相变性质,介电测量揭示了低频区域中的软模式,这可能对铁电材料的研究感兴趣 (Vaneˇk 等,1998).
化学合成和反应性研究:氢氧化钾与乙基α-溴代-α'-羟基-1,1-环己烷二乙酸酯内酯反应的研究有助于理解化学合成中的索普-英戈尔德效应 (Larson & Sung, 1962).
配位化学中的磁性:基于1,1-环己二乙酸的钴(II)片状体系表现出不同的磁性行为,表明在配位化学和材料科学中的应用 (Fabelo 等,2009).
铁磁行为:一种锰(II) 1,1-环己二乙酸酯化合物表现出长程铁磁有序,这在均金属拓扑铁磁体中很少见,与磁性材料研究相关 (Fabelo, Cañadillas-Delgado, & Pasán, 2022).
增强药物递送:1,4-环己二醇对壬二酸的经皮吸收和渗透的影响表明在开发药物的优良局部制剂中具有潜在应用 (李, 苏, 谭, & 张, 2010).
催化应用:1,2-环己二胺-N,N,N',N'-四乙酸(CyDTA)在加氢脱硫催化剂中作为螯合剂的使用展示了其在增强催化活性中的应用 (Kishan, Coulier, Veen, & Niemantsverdriet, 2001).
作用机制
Target of Action
The primary target of 1,1-Cyclohexanediacetic acid, also known as gabapentin amide, is the α2 – δ protein , an auxiliary subunit of voltage-gated calcium channels . This protein plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
It has been shown that its action is possibly due to itshigh binding affinity to the α2 – δ protein . This potent binding at the α2 – δ site reduces the release of several neurotransmitters, thereby affecting the transmission of signals in the nervous system .
Result of Action
The binding of 1,1-Cyclohexanediacetic acid to the α2 – δ protein and the subsequent reduction in neurotransmitter release can lead to a decrease in neuronal excitability. This could potentially result in antiepileptic effects , as the compound is an important intermediate in the synthesis of gabapentin, a potent antiepileptic drug .
属性
IUPAC Name |
2-[1-(carboxymethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCHPBGAALCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918347 | |
| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4355-11-7, 9355-11-7 | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4355-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009355117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanediacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANEDIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ67L3M8GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical coordination modes of 1,1-cyclohexanediacetic acid with metal ions?
A1: 1,1-Cyclohexanediacetic acid can act as a versatile ligand, coordinating to metal ions through its carboxylate groups in various modes. These include monodentate, bidentate (chelating or bridging), and tridentate modes. Research suggests that the specific coordination mode adopted depends on factors like the metal ion's identity, reaction conditions, and presence of other ligands. For instance, in the compound [Co(H2O)2(phda)]n [], 1,4-phenylenediacetic acid acts as a bridging ligand, forming a three-dimensional structure. Conversely, in [Co(chda)]n [], H2chda coordinates as an anti-syn carboxylate bridge, creating regularly stacked layers with cyclohexyl groups acting as separators.
Q2: What structural features of 1,1-Cyclohexanediacetic acid influence its coordination behavior?
A2: The flexible cyclohexane ring and the two acetate arms of H2chda significantly influence its coordination behavior. The ring can adopt different conformations, allowing the molecule to adjust to the coordination geometry preferences of various metal ions. Additionally, the spatial arrangement of the acetate arms enables the formation of diverse coordination polymers and metal-organic frameworks with unique structural motifs. For instance, in [Pb(chda)]n [], the lead atoms exhibit both hemi- and holo-directed coordination geometries with a coordination number of seven.
Q3: What are the potential applications of 1,1-Cyclohexanediacetic acid-based coordination polymers?
A3: The unique structural features and diverse coordination modes of H2chda-based coordination polymers make them promising candidates for various applications, including:
- Gas storage and separation: The porous nature of some coordination polymers, like those observed in [], suggests potential in gas adsorption and separation technologies.
Q4: Can you elaborate on the magnetic properties observed in 1,1-Cyclohexanediacetic acid-based compounds?
A4: The magnetic properties of H2chda-based compounds are strongly influenced by the metal ion, its coordination environment, and the bridging mode of the ligand. Studies have revealed both ferromagnetic and antiferromagnetic interactions in these materials. For example, [Co(H2O)2(phda)]n [] exhibits ferromagnetic coupling between cobalt(II) ions through the anti-syn carboxylate bridge, while [Co(chda)]n [] displays antiferromagnetic coupling among tetrahedral cobalt(II) centers within the sheets. Interestingly, [Co(chda)]n [] also shows a spin-canted structure leading to long-range magnetic ordering below 7.5 K.
Q5: Have there been any studies exploring the potential of 1,1-Cyclohexanediacetic acid derivatives in biological systems?
A5: Yes, while limited, there are studies exploring the potential of H2chda derivatives in biological systems. One such study [] evaluated the efficacy of 16 compounds, including H2chda, as potential strontium chelators. The study demonstrated that Kryptofix 222 and Kryptofix 5, but not H2chda, significantly increased solubilized strontium, highlighting their potential for removing internal strontium contamination.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B7785702.png)





